molecular formula C8H8Cl2N2O B2595527 2-chloro-N-(5-chloropyridin-2-yl)propanamide CAS No. 731012-08-1

2-chloro-N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B2595527
CAS No.: 731012-08-1
M. Wt: 219.07
InChI Key: CNAAXGGFJZFRBZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloropyridin-2-yl)propanamide (CAS: listed under six suppliers in ) is a chlorinated propanamide derivative featuring a 5-chloropyridin-2-yl substituent. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as thieno derivatives (e.g., compounds 18–22 in ) and α-thio-β-chloroacrylamides (). Its structural motif—a chloro-substituted pyridine ring linked to a propanamide backbone—confers reactivity for nucleophilic substitutions and hydrogen bonding, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions of 5-chloro-2-aminopyridine with chlorinated acylating agents ().

Properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-3-2-6(10)4-11-7/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAAXGGFJZFRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731012-08-1
Record name 2-chloro-N-(5-chloropyridin-2-yl)propanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)propanamide typically involves the reaction of 2-amino-5-chloropyridine with chloroacetyl chloride . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group in the propanamide moiety undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to generate derivatives with modified alkyl chains.

Reaction TypeReagents/ConditionsProductYieldSource
Thiol substitution3-Methyl-1-phenyl-1H-pyrazole-5-thiol, K₂CO₃, DMF, 80°CN-(5-Chloropyridin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide78%
Amine alkylationDimethylamine, Grignard reagent, THF, 25°CN-(5-Chloropyridin-2-yl)-2-(dimethylamino)propanamide65%

Key Observations :

  • The reaction with thiols proceeds via SN2 mechanism, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Grignard reagents facilitate alkylation while preserving the pyridinyl ring’s integrity .

Salt Formation

The compound forms stable salts with dicarboxylic acids, enhancing crystallinity for purification.

AcidSolventAnti-SolventSalt FormedPuritySource
Maleic acidEthanolDiethyl etherMaleate salt>99%
Succinic acidAcetonitrilen-HexaneSuccinate salt98.5%

Conditions :

  • Salt formation occurs at 25–30°C with subsequent anti-solvent precipitation .

  • Maleate salts exhibit superior crystallinity compared to succinate analogs .

Coupling Reactions

The amide group participates in coupling reactions to form peptide-like bonds or heterocyclic systems.

Coupling PartnerReagents/ConditionsProductYieldSource
4-Cyanobenzoic acidEDCI, HOBt, DCM, 0°C → 25°CN-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)propanamide82%
4-Pyrazolecarboxylic acidEDCI, HOBt, NMP, 50°CPyrazole-propanamide hybrid70%

Mechanistic Insights :

  • EDCI/HOBt-mediated activation ensures high coupling efficiency without racemization .

  • Electron-withdrawing substituents on the pyridinyl ring enhance electrophilicity at the amide carbonyl .

Reduction Reactions

Selective reduction of nitro groups in related precursors highlights the compound’s stability under reductive conditions.

SubstrateReducing AgentSolventProductYieldSource
2-Nitropropanamide derivativeH₂, Pd/C (10%)Ethanol2-Aminopropanamide analog90%

Note : The chloro substituents remain intact during catalytic hydrogenation, demonstrating their stability .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis via intramolecular cyclization.

ConditionsProductKey FeaturesSource
NaIO₄, NMP, −10°CPyrimidine-fused propanamideForms six-membered ring with pyridinyl N

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .

  • Hydrolytic Sensitivity : Resistant to hydrolysis at pH 4–7 but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the amide bond .

Scientific Research Applications

Medicinal Chemistry

2-chloro-N-(5-chloropyridin-2-yl)propanamide has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest possible interactions with various biological targets, including enzymes and receptors.

Mechanism of Action:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation: It can bind to specific receptors, influencing downstream signaling pathways. The chlorine atoms enhance binding affinity and specificity .

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated pyridine compounds demonstrate efficacy against both gram-positive and gram-negative bacteria.

Case Study: Antifungal Efficacy
A study on similar compounds revealed their effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL .

Biological ActivityMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)Notes
Antifungal (C. albicans)128 - 256512 - 1,024Up to 92%Effective against fluconazole-resistant strains
Antifungal (C. parapsilosis)128 - 256512 - 1,024Up to 87%Significant disruption of preformed biofilms

Cancer Research

The compound's ability to inhibit specific enzymes could be harnessed in cancer treatment strategies. Preliminary studies suggest that it may affect cell viability in cancer cell lines, indicating potential anticancer properties .

Industrial Applications

In addition to its applications in medicinal chemistry and biology, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as an intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-Bromo-4-Chloropyridin-2-yl)-2,2-Dimethylpropanamide (CAS 1137477-51-0)

  • Structure : Differs by replacing the 5-chloro group on pyridine with bromine and introducing a dimethyl group on the propanamide chain ().
  • Impact: The bromine atom increases molecular weight (291.57 g/mol vs.

2-Chloro-N-(4-Methylphenyl)Propanamide

  • Structure : Substitutes the chloropyridinyl group with a methylphenyl ring ().
  • Impact: The absence of a pyridine ring reduces hydrogen-bonding capacity but improves solubility in nonpolar solvents (e.g., hexane/ethyl acetate mixtures) .

2-(2-Chloro-5-Methylphenoxy)-N-[(Pyridin-3-yl)Methyl]Propanamide (Y202-9947)

  • Structure: Incorporates a phenoxy linker and pyridin-3-ylmethyl group ().
  • Impact: The phenoxy group introduces conformational rigidity, which could influence binding affinity in receptor-targeted applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Key Functional Groups
2-Chloro-N-(5-chloropyridin-2-yl)propanamide ~233.10 Moderate in polar aprotic solvents (DMF) Chloropyridine, propanamide
2-Chloro-N-(4-methylphenyl)propanamide ~197.66 High in toluene/hexane mixtures Methylphenyl, propanamide
N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide 291.57 Low (predicted) Bromochloropyridine, dimethyl

Biological Activity

Overview

2-chloro-N-(5-chloropyridin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C8_{8}H8_{8}Cl2_{2}N2_{2}O
  • Molecular Weight : 218.07 g/mol
  • Structure : The compound features a chlorinated pyridine ring and an amide functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as carbonic anhydrase IX, which is often overexpressed in tumors.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis and division.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, a process that involves programmed cell death, thereby reducing tumor size and spread.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. It appears effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By binding to the active site of target enzymes, the compound disrupts their function.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potent anticancer activity compared to control groups.

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Data Summary Table

Property/ActivityValue/Description
Molecular Weight218.07 g/mol
Anticancer IC50 (MCF-7)~15 µM
MIC (Staphylococcus aureus)32 µg/mL
MIC (Escherichia coli)64 µg/mL
Mechanism of ActionEnzyme inhibition, apoptosis induction

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(5-chloropyridin-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 5-chloro-2-aminopyridine with acrylic acid to form β-alanine derivatives (e.g., N-(5-chloro-2-pyridyl)-β-alanine) .
  • Step 2 : Introduce functional groups via hydrazine hydrate or isocyanate derivatives to form propanamide derivatives .
    Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reaction rates .
  • Monitor temperature (reflux conditions for 6–12 hours) and stoichiometric ratios (equimolar reactants) to improve yields (e.g., 40–76% yields reported in similar syntheses) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer :

  • 1H/13C NMR : Key for analyzing chemical environments. For example:
    • The pyridyl protons resonate at δ 8.5–7.8 ppm, while the propanamide CH2 groups appear at δ 3.2–4.3 ppm .
    • Carbonyl carbons (amide C=O) are observed at δ 165–170 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 283.0303 for a related compound) and isotopic patterns .
  • Elemental Analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N/Cl content .

Q. How can researchers design preliminary bioactivity screens for this compound?

Methodological Answer :

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC50 values (e.g., compound 3 in showed 72% inhibition at 100 µM).
    • Reducing Power Assay : Compare absorbance at 700 nm (e.g., derivatives with thioamide groups showed enhanced activity) .
  • Antibacterial Screens :
    • Use agar diffusion against Gram-negative (e.g., E. coli) and Gram-positive strains. Hydrazone derivatives in inhibited Rhizobium radiobacter at 50 µg/mL.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridyl or propanamide moieties) influence bioactivity?

Methodological Answer :

  • Case Study :
    • Thioamide vs. Amide : Replacing the amide oxygen with sulfur (e.g., compound 5 in ) increased reducing power by 30% due to enhanced electron delocalization.
    • Substituent Position : 5-Chloro on pyridyl improves receptor binding (e.g., adenosine A2B receptor affinity in flavone derivatives ).
  • Experimental Design :
    • Synthesize analogs with halogens (Cl, Br), methoxy, or nitro groups.
    • Use QSAR models to correlate substituent electronic effects (Hammett σ) with activity trends .

Q. How can contradictory spectral or bioactivity data between studies be resolved?

Methodological Answer :

  • Data Reconciliation Steps :
    • Reproduce Conditions : Ensure identical solvents (CDCl3 vs. DMSO-d6) and NMR frequencies (400 MHz vs. 500 MHz) .
    • Control Experiments : Test for impurities (e.g., residual DMF in affects melting points).
    • Cross-Validate : Use HPLC (98.5% purity threshold in ) and X-ray crystallography (single-crystal data in ).
  • Example : Discrepancies in melting points (160–240°C) may arise from polymorphic forms or solvent recrystallization methods .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound?

Methodological Answer :

  • DFT Calculations :
    • Model transition states for nucleophilic substitution (e.g., chloroacetamide reactions in ).
    • Calculate activation energies to compare solvent effects (DMF vs. ethanol) .
  • Molecular Dynamics (MD) :
    • Simulate binding modes with biological targets (e.g., adenosine receptors) using docking software (AutoDock Vina) .
    • Analyze hydrogen-bonding interactions between the amide group and active-site residues .

Q. How can researchers optimize selectivity in derivatization reactions to avoid byproducts?

Methodological Answer :

  • Strategies :
    • Protecting Groups : Temporarily block reactive sites (e.g., pyridyl NH) using Boc or Fmoc .
    • Catalytic Systems : Use Pd/Cu catalysts for regioselective coupling (e.g., Suzuki-Miyaura for aryl modifications) .
  • Case Study :
    • In , KI in DMF suppressed elimination byproducts during acetamide formation, improving selectivity to >90%.

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